molecular formula C24H21N3O3 B11593920 N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide

N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide

Cat. No.: B11593920
M. Wt: 399.4 g/mol
InChI Key: FEQVYXISDHFXPI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazinone core: This can be achieved by cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step might involve Friedel-Crafts acylation or similar reactions.

    Introduction of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step would involve coupling the intermediate with a propanamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of functional groups to higher oxidation states.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide would involve its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Phenylpropanoids: Compounds with similar side chains but different core structures.

Uniqueness

N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with improved efficacy and reduced side effects.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide

InChI

InChI=1S/C24H21N3O3/c1-30-19-13-11-18(12-14-19)25-22(28)15-16-27-24(29)21-10-6-5-9-20(21)23(26-27)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

FEQVYXISDHFXPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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